molecular formula C15H23N3O B3851343 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline

4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline

Cat. No. B3851343
M. Wt: 261.36 g/mol
InChI Key: VGNMJNUCQIJAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline, also known as MAPP, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. MAPP is a member of the piperazine family, which is a class of compounds that have been used in the pharmaceutical industry as a scaffold for drug development.

Mechanism of Action

The mechanism of action of 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline is not well understood, but it is believed to act as a modulator of the immune system. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. This suggests that this compound may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline in lab experiments is its potential as a scaffold for the development of new drugs. This compound has a unique chemical structure that can be modified to produce compounds with specific properties. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline. One area of research could be the development of new compounds based on the this compound scaffold with potential therapeutic applications. Another area of research could be the investigation of the mechanism of action of this compound and its potential as an anti-inflammatory agent. Additionally, further studies could be conducted to determine the toxicity of this compound and its potential side effects in vivo.

Scientific Research Applications

4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research has been in the development of new drugs. This compound has been used as a scaffold for the development of new compounds with potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.

properties

IUPAC Name

1-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-13(19)18-10-8-17(9-11-18)12-14-4-6-15(7-5-14)16(2)3/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNMJNUCQIJAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.